molecular formula C9H8ClF3N2O B6630609 N-(3-chloropyridin-2-yl)-4,4,4-trifluorobutanamide

N-(3-chloropyridin-2-yl)-4,4,4-trifluorobutanamide

Cat. No. B6630609
M. Wt: 252.62 g/mol
InChI Key: JQFCQWVYNVRVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloropyridin-2-yl)-4,4,4-trifluorobutanamide, also known as D4476, is a small molecule inhibitor that has been widely used in scientific research. This compound has been reported to have inhibitory effects on a variety of kinases, including casein kinase 1 (CK1), glycogen synthase kinase 3 (GSK-3), and cyclin-dependent kinase 1 (CDK1).

Mechanism of Action

The mechanism of action of N-(3-chloropyridin-2-yl)-4,4,4-trifluorobutanamide involves the inhibition of kinase activity by binding to the ATP-binding site of the kinase. N-(3-chloropyridin-2-yl)-4,4,4-trifluorobutanamide has been reported to have a higher affinity for CK1 and GSK-3 than for CDK1. The inhibition of CK1 and GSK-3 by N-(3-chloropyridin-2-yl)-4,4,4-trifluorobutanamide has been shown to affect various cellular processes such as Wnt signaling, circadian rhythm regulation, and insulin signaling.
Biochemical and Physiological Effects:
N-(3-chloropyridin-2-yl)-4,4,4-trifluorobutanamide has been reported to have various biochemical and physiological effects. It has been shown to inhibit the phosphorylation of various substrates by CK1, GSK-3, and CDK1. N-(3-chloropyridin-2-yl)-4,4,4-trifluorobutanamide has also been reported to affect the expression of various genes involved in cellular processes such as circadian rhythm regulation and insulin signaling. In addition, N-(3-chloropyridin-2-yl)-4,4,4-trifluorobutanamide has been shown to affect cell proliferation and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chloropyridin-2-yl)-4,4,4-trifluorobutanamide in lab experiments is its specificity for CK1, GSK-3, and CDK1. This allows researchers to study the functions of these kinases without affecting other kinases. Another advantage is its small size, which allows it to easily penetrate cells and tissues. However, one limitation of using N-(3-chloropyridin-2-yl)-4,4,4-trifluorobutanamide is its potential off-target effects, which may affect the interpretation of the results.

Future Directions

There are several future directions for the use of N-(3-chloropyridin-2-yl)-4,4,4-trifluorobutanamide in scientific research. One direction is the study of its effects on other kinases and cellular processes. Another direction is the development of more potent and specific inhibitors based on the structure of N-(3-chloropyridin-2-yl)-4,4,4-trifluorobutanamide. In addition, the use of N-(3-chloropyridin-2-yl)-4,4,4-trifluorobutanamide in combination with other drugs may provide new therapeutic options for various diseases.

Synthesis Methods

The synthesis of N-(3-chloropyridin-2-yl)-4,4,4-trifluorobutanamide involves the reaction of 3-chloro-2-pyridinecarboxylic acid with 4,4,4-trifluoro-3-oxobutanoyl chloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain N-(3-chloropyridin-2-yl)-4,4,4-trifluorobutanamide. The chemical structure of N-(3-chloropyridin-2-yl)-4,4,4-trifluorobutanamide is shown in Figure 1.

Scientific Research Applications

N-(3-chloropyridin-2-yl)-4,4,4-trifluorobutanamide has been widely used in scientific research as a kinase inhibitor. It has been reported to have inhibitory effects on CK1, GSK-3, and CDK1, which play important roles in various cellular processes such as cell cycle regulation, gene expression, and signal transduction. N-(3-chloropyridin-2-yl)-4,4,4-trifluorobutanamide has been used to study the functions of these kinases in various biological processes, including cancer, neurodegenerative diseases, and circadian rhythm regulation.

properties

IUPAC Name

N-(3-chloropyridin-2-yl)-4,4,4-trifluorobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N2O/c10-6-2-1-5-14-8(6)15-7(16)3-4-9(11,12)13/h1-2,5H,3-4H2,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFCQWVYNVRVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC(=O)CCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.